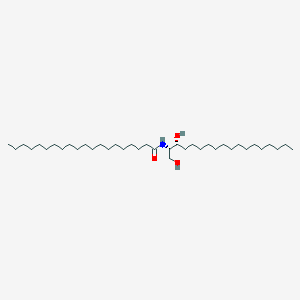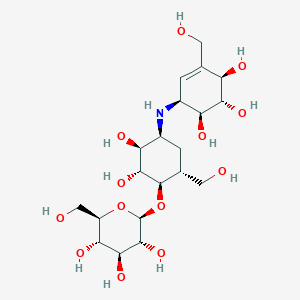
C20 ジヒドロセラミド
説明
N-Eicosanoylsphinganine is a complex lipid molecule that is presumed to be a part of the sphingolipid family due to its name. Sphingolipids play essential roles in cell membrane structure and function, signal transduction, and cellular differentiation. While direct research on N-Eicosanoylsphinganine is scarce, studies on eicosanoids and related lipid molecules offer insights into the biological importance and functionalities of similar lipid compounds (Dennis & Norris, 2015).
Synthesis Analysis
The synthesis of N-Eicosanoylsphinganine and related sphingolipids typically involves complex biochemical pathways within cells. These pathways include the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic modifications. An analogous synthesis process is discussed for N-Tosylhomosphinganine, suggesting the involvement of Grignard addition and hydrogenation steps (Chang et al., 2008).
Molecular Structure Analysis
N-Eicosanoylsphinganine's molecular structure would be characterized by the presence of a sphinganine backbone acylated with an eicosanoyl group. This implies a long-chain base linked to a fatty acid via an amide bond. The structure of related eicosanoids indicates a complex arrangement of carbon chains with varying degrees of saturation and functional groups, influencing their biological activity (Calder, 2020).
Chemical Reactions and Properties
N-Eicosanoylsphinganine, like other sphingolipids, may participate in various chemical reactions, including hydrolysis, phosphorylation, and acylation, contributing to its functional diversity in cellular processes. Eicosanoids, a related group of compounds, are known for their roles in inflammatory responses, mediated through specific enzymatic pathways and receptor interactions (Bozza et al., 2011).
科学的研究の応用
心臓代謝疾患における役割
C20 ジヒドロセラミドを含むセラミドは、心臓代謝疾患の分子病態において重要な役割を果たしています . これらは、細胞の分化と増殖を調節する重要なシグナル伝達経路に関与しています . 蓄積された臨床証拠は、セラミドが心臓血管疾患、2型糖尿病、肥満など、いくつかの疾患の病態発生に有害な役割を果たしていることを示しています .
潜在的な治療戦略
心臓代謝疾患の病態生理におけるセラミドの役割を理解することは、より効果的な治療法につながる可能性があります . これらの相互に関連する状態の病理学的分子メカニズムへのセラミドの寄与は、治療的だけでなく、診断的および予防的なアプローチも改善する可能性があります .
心臓血管疾患のリスクとの関連
セラミド C16:0 およびジヒドロセラミド C22:2 は、より高い心臓血管疾患のリスクに関連しています . これは、C20 ジヒドロセラミドが心臓血管疾患のリスクのバイオマーカーとして使用できる可能性があることを示唆しています。
2型糖尿病における役割
セラミド C18:0 および C22:0、ならびにジヒドロセラミド C20:0 および C22:2 は、2型糖尿病のリスクが高くなるのに関連していますが、セラミド C20:0 およびジヒドロセラミド C26:1 は、2型糖尿病のリスクが低くなるのに関連しています . これは、C20 ジヒドロセラミドが2型糖尿病の病因に関与している可能性があることを示しています。
食習慣との関連
研究によると、セラミドは、赤身の肉の消費量の多さが2型糖尿病のリスクに及ぼす推定される悪影響と、コーヒーの消費が2型糖尿病のリスクに及ぼす有益な影響を部分的に媒介している可能性があります . これは、C20 ジヒドロセラミドが、遺伝的素因と食習慣を心臓代謝疾患のリスクに結びつける上で重要な役割を果たしている可能性があることを意味しています。
細胞ストレスとアポトーシスにおける役割
C20 ジヒドロセラミドは、細胞ストレス、オートファジー、早期アポトーシスを上昇させることが判明しています . これは、がん研究や治療において潜在的な用途があることを示唆しています。
作用機序
Target of Action
C20 Dihydroceramide primarily targets cellular membranes and specific effector proteins. Its role extends to regulating diverse processes, including apoptosis, autophagy, inflammation, fatty acid oxidation (FAO), senescence, and endoplasmic reticulum (ER) stress .
Biochemical Pathways
C20 Dihydroceramide is synthesized via the de novo pathway by ceramide synthases (CerSs). These enzymes generate dihydroceramide from dihydrosphingosine and a fatty acid. The compound can also be produced through the salvage pathway, where sphingosine is converted to ceramide. These pathways connect C20 Dihydroceramide to more complex sphingolipids .
Result of Action
C20 Dihydroceramide’s effects are multifaceted. It influences cellular stress responses, autophagy, cell growth, and immune reactions. Elevated levels may lead to early apoptosis .
Action Environment
Environmental factors, such as temperature, pH, and lipid composition, affect C20 Dihydroceramide’s stability and efficacy. These factors play a role in determining its impact on cellular processes.
特性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUSWHRQBSECP-PQQNNWGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H77NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415275 | |
| Record name | C20 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
121459-06-1 | |
| Record name | C20 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















